2,4,6-Trichloropyridin-3-amine

描述

Chemical Identity and Nomenclature

The fundamental identification of a chemical compound relies on its unique nomenclature and identifiers.

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2,4,6-trichloropyridin-3-amine . It is also commonly referred to by the synonym 3-Amino-2,4,6-trichloropyridine . google.comvdoc.pub

The Chemical Abstracts Service (CAS) has assigned the registry number 91872-08-1 to this compound, ensuring its unique identification in chemical databases. vdoc.pubCurrent time information in Bangalore, IN.e-bookshelf.dedarshanpublishers.comfluorochem.co.uk

The molecular formula of the compound is C₅H₃Cl₃N₂ . Current time information in Bangalore, IN.darshanpublishers.comfluorochem.co.uk This formula indicates the presence of five carbon atoms, three hydrogen atoms, three chlorine atoms, and two nitrogen atoms. The molecular weight of the compound is approximately 197.45 g/mol . Current time information in Bangalore, IN.

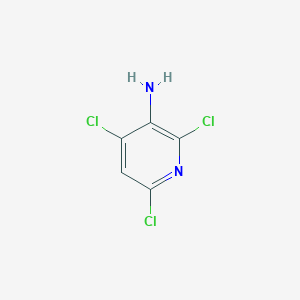

The structure of this compound consists of a central pyridine (B92270) ring. This aromatic heterocycle is substituted with three chlorine atoms at positions 2, 4, and 6, and an amine (-NH₂) group at the 3-position. Current time information in Bangalore, IN. The presence of the electron-withdrawing chlorine atoms makes the pyridine ring highly electrophilic. In contrast, the amine group at position 3 introduces a nucleophilic center to the molecule. google.com This combination of functional groups is key to its reactivity and utility in organic synthesis.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Melting Point | 77.5-78 °C |

| Boiling Point (Predicted) | 304.7±37.0 °C |

| Density (Predicted) | 1.634±0.06 g/cm³ |

This data is based on predicted values. Current time information in Bangalore, IN.

Historical Context and Discovery

Significance in Chemical Research

This compound serves as a significant building block and intermediate in various areas of chemical synthesis, particularly in the development of new pharmaceutical and agrochemical products. Current time information in Bangalore, IN.

Its importance stems from its unique chemical structure, which allows for a range of chemical transformations. The amine group provides a site for reactions such as condensation and amidation, which are crucial for building more complex molecular architectures. google.com This reactivity is leveraged in the synthesis of fine chemicals and specialty chemicals for diverse applications. Current time information in Bangalore, IN.

In the pharmaceutical sector, this compound is explored as a precursor for developing novel therapeutic agents. Current time information in Bangalore, IN. Research has indicated its potential in the synthesis of compounds with antimalarial and antimicrobial properties. google.com The amine group is particularly noted for its ability to participate in hydrogen bonding, a key interaction for the biological activity of many drugs. google.com

Within the agrochemical industry, this compound is utilized as an intermediate in the production of pesticides and other crop protection agents. Current time information in Bangalore, IN. Its structural features allow for the creation of targeted and effective agrochemicals. Current time information in Bangalore, IN. The field of medicinal chemistry continues to explore the potential of this and related compounds in the development of new drugs. Current time information in Bangalore, IN.

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCPIVNSCGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527641 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-08-1 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trichloropyridin 3 Amine

Established Synthetic Routes

Established synthetic routes for compounds analogous to 2,4,6-trichloropyridin-3-amine provide a foundation for its potential synthesis. These methods often involve the chlorination of pyridine (B92270) derivatives or the chemical modification of already chlorinated pyridine rings.

Pyridine Chlorination Methods

Direct chlorination of 3-aminopyridine is a potential route to introduce chlorine atoms onto the pyridine ring. However, this method often leads to a mixture of products with varying degrees of chlorination and regioselectivity. The reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide is a known method for producing 2-chloro-3-aminopyridine, but it can easily lead to over-chlorination, especially in large-scale production due to the required high reaction temperatures google.com.

A more controlled chlorination of 3-aminopyridine can be achieved using gaseous chlorine in the presence of a catalyst and an excess of hydrochloric acid. This method has been shown to produce 2-chloro-3-aminopyridine in yields of 70-75% while minimizing the formation of di- and polychlorinated byproducts google.com. Further chlorination of a partially chlorinated aminopyridine, such as 3-amino-2,6-dichloropyridine, would be necessary to obtain the desired 2,4,6-trichloro- substitution pattern. The reaction conditions for such a multi-step chlorination would need to be carefully optimized to achieve the desired product.

A Japanese patent discloses a process for separating 2-chloro-3-aminopyridine from 2,6-dichloro-3-aminopyridine, which are obtained from the chlorination of 3-aminopyridine with chlorine in the presence of hydrochloric acid and ferric chloride google.com. This indicates that direct chlorination can yield dichlorinated aminopyridines, which could serve as precursors for further functionalization.

| Starting Material | Reagents | Conditions | Products | Yield | Reference |

| 3-Aminopyridine | HCl, H₂O₂ | 70-80 °C | 2-Chloro-3-aminopyridine (and over-chlorinated products) | - | google.com |

| 3-Aminopyridine | Cl₂ (gas), HCl, FeCl₃ | 40 °C, 1 h | 2-Chloro-3-aminopyridine, 2,6-Dichloro-3-aminopyridine | - | google.com |

| 3-Aminopyridine | Cl₂ (gas), aq. HCl, Ni/Cu/Fe chloride catalyst | 15-50 °C | 2-Chloro-3-aminopyridine | 70-75% | google.com |

2,6-Dichloropyridine Oxidation-Chlorination Process

A well-established method for the synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine involves an N-oxidation followed by a chlorination step google.com. This process could be adapted for the synthesis of this compound by starting with a suitably substituted precursor, such as 3-amino-2,6-dichloropyridine.

The first step in this process is the N-oxidation of the pyridine ring. For the synthesis of 2,4,6-trichloropyridine, 2,6-dichloropyridine is reacted with an oxidizing agent like hydrogen peroxide in a solvent such as trifluoroacetic acid. The reaction is often carried out in the presence of a catalyst, such as molybdenum oxide or aluminum oxide, at elevated temperatures (e.g., 85 °C) for several hours to yield the 2,6-dichloropyridine N-oxide google.com. A similar N-oxidation of a 3-aminodichloropyridine derivative would be the analogous first step towards the target molecule.

The intermediate N-oxide is then subjected to a chlorination reaction. In the synthesis of 2,4,6-trichloropyridine, the 2,6-dichloropyridine N-oxide is reacted with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions for 4 to 6 hours google.com. This step introduces a chlorine atom at the 4-position of the pyridine ring. Applying this to an N-oxide of a 3-aminodichloropyridine would be expected to yield the desired this compound. This method has been shown to produce 2,4,6-trichloropyridine with a purity higher than 98% and a total yield of over 75% google.com.

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| N-Oxidation | 2,6-Dichloropyridine | H₂O₂, Trifluoroacetic acid, MoO₃ or Al₂O₃ | 85 °C, 3-5 h | 2,6-Dichloropyridine N-oxide | - | google.com |

| Chlorination | 2,6-Dichloropyridine N-oxide | POCl₃ | Reflux, 4-6 h | 2,4,6-Trichloropyridine | >75% (total) | google.com |

Diazochlorination of Aminodichloropyridines

The Sandmeyer reaction provides a classic and effective method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate wikipedia.orgorganic-chemistry.orgucla.edulscollege.ac.in. This reaction is a plausible route for the synthesis of this compound if a suitable diaminodichloropyridine precursor is available. For instance, if one could synthesize 3,4-diamino-2,6-dichloropyridine, the 4-amino group could potentially be converted to a chlorine atom.

The process involves two main steps: diazotization of the primary aromatic amine followed by the copper(I) chloride-catalyzed replacement of the diazonium group with a chlorine atom lscollege.ac.inmnstate.edu. The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt google.com. Subsequently, the addition of a solution of copper(I) chloride facilitates the decomposition of the diazonium salt and the introduction of the chlorine atom, with the evolution of nitrogen gas wikipedia.orglscollege.ac.in.

This methodology has been applied to the synthesis of 2,3-dichloropyridine from 3-amino-2-chloropyridine google.comgoogle.com. A similar approach could be envisioned for the synthesis of this compound from a precursor like 3-amino-4-chloro-2,6-diaminopyridine, where one of the amino groups is selectively diazotized and replaced by chlorine.

| Reaction | Starting Material | Reagents | Conditions | Product | Reference |

| Diazotization | Aromatic amine | NaNO₂, HCl | 0-5 °C | Aryl diazonium salt | lscollege.ac.inmnstate.edugoogle.com |

| Sandmeyer Reaction | Aryl diazonium salt | CuCl | - | Aryl chloride | wikipedia.orglscollege.ac.in |

Advanced Synthetic Strategies and Improvements

Modern synthetic chemistry offers several advanced strategies that could potentially be applied to improve the synthesis of this compound, focusing on efficiency, selectivity, and milder reaction conditions.

Catalytic amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction could be employed to introduce the 3-amino group onto a pre-existing tetrachloropyridine scaffold, such as 2,3,4,6-tetrachloropyridine. A recent development describes the use of a Pd/PTABS catalyst system for the amination of chloroheteroarenes with secondary amines at ambient temperature, which could potentially be adapted for primary amines organic-chemistry.org.

Another advanced approach involves direct C-H amination. Dirhodium-catalyzed C-H amination has been shown to convert structurally diverse aromatics to the corresponding primary and N-alkyl arylamines under mild conditions nih.gov. Applying such a method to a trichloropyridine could offer a direct route to the target molecule, avoiding the need for pre-functionalized starting materials.

Furthermore, novel chlorination methods are continuously being developed. For instance, oxidative chlorination using easily accessible chlorides and an oxidant can provide a greener alternative to traditional chlorinating agents researchgate.net. The development of selective and efficient chlorination and amination reactions remains an active area of research, and these advancements could lead to more efficient and sustainable syntheses of this compound in the future.

| Strategy | Description | Potential Application | Reference |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | Amination of 2,3,4,6-tetrachloropyridine to introduce the 3-amino group. | organic-chemistry.org |

| Direct C-H Amination | Transition metal-catalyzed insertion of a nitrene into a C-H bond. | Direct amination of a trichloropyridine at the 3-position. | nih.gov |

| Oxidative Chlorination | In situ generation of active chlorinating species from simple chlorides and an oxidant. | More environmentally friendly chlorination of pyridine precursors. | researchgate.net |

Catalyst Systems for Enhanced Selectivity and Yield

The introduction of chlorine atoms onto the pyridine ring, particularly in the presence of an activating amino group, requires precise control to achieve the desired substitution pattern. Modern catalytic systems are instrumental in achieving high selectivity and yield.

One notable method involves the use of Selectfluor (F-TEDA-BF4) in combination with a chloride source like lithium chloride (LiCl). This system promotes the regioselective chlorination of 2-aminopyridines under mild conditions. rsc.orgresearchgate.net The mechanism is believed to proceed through a radical process, where the regioselectivity is strongly influenced by the existing substituent pattern on the pyridine ring. rsc.org

Another effective approach is the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often with a catalytic amount of a reagent like dimethyl sulfoxide (DMSO). This method has been successfully applied to a wide range of (hetero)arenes, including pyridines, offering high yields and regioselectivity. tcichemicals.com For substrates that are less reactive, catalysts such as iron(III) chloride (FeCl₃) can be employed to facilitate the cyclization and formation of the pyridine core itself, which can then be subjected to chlorination. rsc.org Furthermore, deaminative chlorination, which replaces an amino group with a chlorine atom, can be achieved using a pyrylium reagent and a chloride source like MgCl₂, offering an alternative to traditional Sandmeyer reactions. nih.gov

The choice of catalyst and chlorinating agent is critical for controlling the final product, as demonstrated in the table below, which compares different systems used for halogenating pyridine and its analogues.

Table 1: Comparison of Catalytic Systems for Chlorination of Pyridine Derivatives

| Catalyst System | Chlorinating Agent | Substrate Type | Key Advantages | Typical Yields |

|---|---|---|---|---|

| Selectfluor / LiCl | In-situ generated | 2-Aminopyridines | Mild conditions, high regioselectivity rsc.org | Good to High |

| DMSO (catalytic) | N-Chlorosuccinimide (NCS) | (Hetero)arenes | Wide substrate scope, high yields tcichemicals.com | High |

| Pyrylium tetrafluoroborate | MgCl₂ | Aminoheterocycles | Deaminative chlorination, avoids diazonium salts nih.gov | Up to 87% |

| Copper(II) Chloride | CuCl₂ | Anilines (analogous) | Direct chlorination in ionic liquids, good regioselectivity nih.gov | ~91% |

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represents a highly efficient strategy that saves time, resources, and reduces waste. For the synthesis of polysubstituted pyridines, multicomponent reactions (MCRs) are particularly prominent. The Bohlmann-Rahtz pyridine synthesis, for instance, can be adapted into a one-pot, three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and an ammonium salt to produce pyridines with high regiocontrol under mild conditions. core.ac.ukorganic-chemistry.org

While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, the principles are widely applied to pyridine synthesis. nih.gov Such a hypothetical process would require the carefully orchestrated reaction of precursors that introduce the amine and multiple chlorine substituents in a single, controlled sequence. The complexity of achieving the specific 2,4,6-trichloro-3-amino substitution pattern in one pot remains a significant synthetic challenge.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce the environmental footprint of chemical manufacturing. nih.govijarsct.co.in Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts. nih.gov

For halogenated pyridines, greener approaches can involve:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while often improving yields. nih.gov

Alternative Solvents: The use of water or ionic liquids can replace hazardous organic solvents traditionally used in chlorination reactions. nih.gov

Catalytic Reactions: Employing catalysts, as discussed previously, reduces the need for stoichiometric amounts of harsh reagents. Iron-based catalysts, being abundant and less toxic, are particularly attractive. rsc.org

Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.

These principles guide the development of more sustainable pathways for producing complex molecules like this compound. nih.govijarsct.co.in

Precursor Compounds and Starting Materials

The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. The strategic selection of the starting material is crucial as it dictates the subsequent reaction steps needed to install the required functional groups at the correct positions.

2,6-Dichloropyridine

2,6-Dichloropyridine is a fundamental starting material for constructing more complex pyridine derivatives. A plausible synthetic route to a related aminotrichloropyridine starting from this compound involves a multi-step process. First, 2,6-dichloropyridine is oxidized to its N-oxide, which activates the 4-position for electrophilic nitration. The resulting 2,6-dichloro-4-nitropyridine-1-oxide is then subjected to reduction, which simultaneously reduces the nitro group to an amine and removes the N-oxide functionality, yielding 4-amino-2,6-dichloropyridine. researchgate.net

Reaction Scheme: 2,6-Dichloropyridine to 4-Amino-2,6-dichloropyridine

Oxidation: 2,6-Dichloropyridine → 2,6-Dichloropyridine-1-oxide

Nitration: 2,6-Dichloropyridine-1-oxide → 2,6-Dichloro-4-nitropyridine-1-oxide

Reduction: 2,6-Dichloro-4-nitropyridine-1-oxide → 4-Amino-2,6-dichloropyridine

This intermediate, 4-amino-2,6-dichloropyridine, can then undergo further functionalization, such as regioselective chlorination at the 3- or 5-position, to build towards the final target molecule.

2,4-Dichloropyridin-3-ylamine

2,4-Dichloropyridin-3-ylamine is a more direct precursor to the target compound, already containing the essential 3-amino group and two of the three required chlorine atoms. lookchem.com The synthesis of this compound from this intermediate involves a final, regioselective chlorination step at the 6-position.

The challenge in this step is to direct the chlorine atom specifically to the C-6 position. The existing substituents—two chlorine atoms and an amino group—electronically influence the pyridine ring. The C-6 position is ortho to the ring nitrogen, making it susceptible to electrophilic attack under appropriate conditions. Reagents like N-chlorosuccinimide (NCS) in an appropriate solvent would be a primary choice for this transformation, potentially catalyzed to enhance selectivity. researcher.life

Table 2: Plausible Final Chlorination Step

| Precursor | Reagent | Position Chlorinated | Product |

|---|---|---|---|

| 2,4-Dichloropyridin-3-ylamine | NCS / Catalyst | C-6 | This compound |

3-Amino-2,6-dichloropyridine

3-Amino-2,6-dichloropyridine is another key intermediate that is structurally very close to the final product, requiring only the addition of a chlorine atom at the 4-position. This precursor can be synthesized from 3-aminopyridine through a chlorination reaction using agents like hydrogen peroxide in concentrated hydrochloric acid. patsnap.com

The final transformation to this compound involves the electrophilic chlorination of 3-amino-2,6-dichloropyridine. The directing effects of the substituents are crucial here. The amino group at C-3 is strongly activating and ortho-, para-directing, while the chlorine atoms at C-2 and C-6 are deactivating. The combined electronic effects would likely direct an incoming electrophile to the C-4 or C-5 positions. Achieving high selectivity for the C-4 position would require careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, solvent, and temperature, to favor the desired isomer over the potential 3-amino-2,5,6-trichloropyridine byproduct.

Chemical Reactivity and Derivatization of 2,4,6 Trichloropyridin 3 Amine

Reactions Involving the Amine Group

The primary amine group at the C3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows it to react with a wide range of electrophiles, leading to the formation of diverse derivatives.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of 2,4,6-Trichloropyridin-3-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with various alkylating agents. Although N-centered nucleophilicity generally increases with alkylation, selective mono-alkylation can be challenging due to the potential for overalkylation. nih.gov The reaction typically proceeds via an SN2 mechanism when reacting with primary alkyl halides. The use of N-aminopyridinium salts as ammonia surrogates has been explored as a method for achieving self-limiting alkylation to synthesize secondary amines. nih.govchemrxiv.org

The general scheme for N-alkylation is as follows:

Reaction: this compound reacts with an alkyl halide (R-X).

Product: The corresponding N-alkylated secondary amine is formed, along with a hydrohalic acid (HX) byproduct.

Conditions: The reaction is typically carried out in a suitable solvent and may require a base to neutralize the acid byproduct, driving the reaction to completion.

Oxidation Reactions

The amine group of this compound is susceptible to oxidation. The oxidation of primary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. Potential oxidation products include nitroso, nitro, and azo compounds. Mechanistic pathways for the oxidation of amines can involve processes such as single electron transfer, proton-coupled electron transfer (PCET), or hydride transfer. chemrxiv.org Reagents like Trichloroisocyanuric acid (TCCA) are known to be versatile and efficient for oxidation reactions. researchgate.net

Derivatization to Amides, Carbamates, Ureas, and Sulfonamides

The nucleophilic amine group readily undergoes acylation and related reactions to form a stable and diverse range of derivatives.

Amides: The reaction of this compound with acid halides (such as acyl chlorides) or acid anhydrides is a straightforward and common method for the synthesis of N-(2,4,6-trichloropyridin-3-yl) amides. This acylation is typically exothermic and is often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl generated. hud.ac.uk Various coupling reagents can also be used to facilitate amide bond formation from carboxylic acids. nih.gov

| Reagent Type | General Conditions | Product |

| Acyl Chloride (RCOCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0°C to RT | N-(2,4,6-trichloropyridin-3-yl)amide |

| Carboxylic Acid (RCOOH) | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N-(2,4,6-trichloropyridin-3-yl)amide |

Carbamates: Carbamate derivatives can be synthesized from this compound through several methods. A common approach involves the reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base. nih.gov Another versatile method is the three-component coupling of the amine, carbon dioxide (CO2), and an alkyl halide, often catalyzed by a base like cesium carbonate. dntb.gov.uaorganic-chemistry.org

| Reagent(s) | General Conditions | Product |

| Alkyl Chloroformate (ROCOCl) | Inert solvent, Base (e.g., Pyridine) | N-(2,4,6-trichloropyridin-3-yl)carbamate |

| CO₂, Alkyl Halide (RX) | Cs₂CO₃, TBAI, DMF | N-(2,4,6-trichloropyridin-3-yl)carbamate |

Ureas: Substituted ureas are typically prepared by reacting the amine with an isocyanate. google.com The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate (R-N=C=O), yielding the corresponding N,N'-disubstituted urea. bioorganic-chemistry.com Alternative, safer methods utilize phosgene substitutes like N,N'-carbonyldiimidazole (CDI) to first form a carbamoyl intermediate, which then reacts with another amine. nih.gov

| Reagent | General Conditions | Product |

| Isocyanate (RNCO) | Inert solvent (e.g., Toluene, THF), RT or gentle heating | N-R-N'-(2,4,6-trichloropyridin-3-yl)urea |

| N,N'-Carbonyldiimidazole (CDI) | Two-step, one-pot synthesis | N,N'-Disubstituted urea |

Sulfonamides: The synthesis of sulfonamides from this compound involves its reaction with a sulfonyl chloride (RSO₂Cl). researchgate.net This reaction, known as sulfonylation, is a reliable method for forming the stable S-N bond. ekb.egcbijournal.com The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. cbijournal.com

| Reagent | Base | Solvent | Product |

| Aryl/Alkyl Sulfonyl Chloride | Pyridine or Triethylamine | THF, DCM | N-(2,4,6-trichloropyridin-3-yl)sulfonamide |

Formation of Imines and Hydrazones

Imines: this compound, as a primary amine, can undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgpressbooks.pub The reaction is reversible and the pH needs to be carefully controlled, typically around 4-5, to ensure protonation of the hydroxyl intermediate (to facilitate water elimination) without deactivating the amine nucleophile by excessive protonation. pressbooks.pub

Hydrazones: While hydrazones are typically formed from the reaction of hydrazines with carbonyl compounds, the term can also refer to related structures. The primary amine of this compound itself does not form a hydrazone in the traditional sense, but it could be derivatized into a hydrazine, which would then readily react with aldehydes and ketones.

Reactions Involving Halogen Atoms

The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is further enhanced by the three electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.comfishersci.co.uk

Nucleophilic Displacement of Chlorine Atoms

The chlorine atoms at the C2, C4, and C6 positions can be displaced by a variety of nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Regioselectivity: The positions most activated towards nucleophilic attack on a pyridine ring are the C2, C4, and C6 positions (ortho and para to the ring nitrogen). In this compound, all three chlorine atoms are in these activated positions. The regioselectivity of the substitution (i.e., which chlorine is replaced first) is governed by a combination of electronic and steric factors.

Electronic Effects: The C4 and C6 positions are generally highly activated. The amine group at C3 is an electron-donating group by resonance, which can influence the stability of the Meisenheimer intermediate and thus the reaction rate and regioselectivity.

Steric Effects: Nucleophilic attack at the C2 and C6 positions may be more sterically hindered than at the C4 position, especially with bulky nucleophiles.

Studies on related 2,4-dichloropyrimidines show a strong preference for substitution at the C4 position. researchgate.net For 3-substituted 2,6-dichloropyridines, the regioselectivity can be influenced by the nature of the substituent at the 3-position and the solvent used. researchgate.net It is expected that for this compound, the first substitution will likely occur at the C4 or C6 position, with subsequent substitutions requiring more forcing conditions.

| Nucleophile (Nu⁻) | General Conditions | Product |

| Amines (R₂NH) | Solvent (e.g., EtOH, DMSO), Base (e.g., K₂CO₃), Heat | Mono-, di-, or tri-amino substituted pyridines |

| Alkoxides (RO⁻) | Alcohol solvent, NaH or K₂CO₃, Heat | Mono-, di-, or tri-alkoxy substituted pyridines |

| Thiolates (RS⁻) | Solvent (e.g., DMF), Base, Heat | Mono-, di-, or tri-thioether substituted pyridines |

Reduction of Chlorinated Positions

The reduction of the chlorinated positions on the this compound ring is a critical transformation for accessing derivatives with fewer chlorine substituents. This selective dechlorination is typically achieved through catalytic hydrogenation. The process allows for the targeted removal of chlorine atoms, which is influenced by the catalyst chosen, the reaction conditions, and the electronic effects of the substituents on the pyridine ring.

In related polychlorinated pyridine systems, palladium-on-carbon (Pd/C) is a frequently employed catalyst. The reaction is generally performed in the presence of a hydrogen source and often includes a base to neutralize the hydrochloric acid formed as a byproduct. The selectivity of dechlorination—which chlorine atom is removed—is a key aspect. For chlorinated pyridines, the chlorine atoms at the α-positions (2 and 6) are generally more susceptible to hydrogenolysis than those at the β-position (3 and 5). For this compound, this suggests that the chlorine atoms at positions 2 and 6 would be preferentially removed over the one at position 4.

For instance, the selective dechlorination of 2,3,6-trichloropyridine to 2,3-dichloropyridine has been demonstrated using a Pd/C catalyst. cabidigitallibrary.org The efficiency and selectivity of such reactions are highly dependent on parameters like catalyst loading, temperature, and the presence of an acid-binding agent. cabidigitallibrary.org

Table 1: Representative Conditions for Catalytic Dechlorination of Chlorinated Pyridines

| Starting Material | Catalyst | Conditions | Major Product | Selectivity (%) |

|---|---|---|---|---|

| 2,3,6-Trichloropyridine | 0.5% Pd/C | Methanol, 140°C, H₂ | 2,3-Dichloropyridine | 71.5 |

| 2,3,6-Trichloropyridine | 0.5% Pd/C | Methanol, Triethylamine, 140°C, H₂ | 2,3-Dichloropyridine | 80.4 |

This table presents data for analogous compounds to illustrate common methodologies.

Dechlorination Processes

Beyond catalytic reduction, other chemical methods can be employed for the dechlorination of the pyridine ring. These processes often involve the use of reducing metals in an acidic or protic medium. Zinc metal, for example, is effective for the dechlorination of chlorinated pyridines, particularly at the 2-, 4-, and 6-positions. google.com The reaction of 2,3,5,6-tetrachloropyridine with zinc in the presence of an alkaline reagent and a phase transfer catalyst selectively yields 2,3,5-trichloropyridine, highlighting the utility of such reagents for controlled chlorine removal. google.com

Electrocatalytic methods also present a viable route for dechlorination. These techniques can offer high selectivity and efficiency under controlled conditions. For example, the electrocatalytic dechlorination of various chloropicolinic acids has been shown to proceed with high yield and chemoselectivity, converting them into valuable picolinic acid products. google.com This approach could potentially be adapted for the selective dechlorination of this compound.

Furthermore, microbial degradation has been observed to dechlorinate certain chlorinated pyridine derivatives. For instance, anaerobic incubation of soil enriched with specific microbial consortia can lead to the degradation and dechlorination of compounds like 3,5,6-trichloro-2-pyridinol (B117793). ebi.ac.uk While not a synthetic laboratory method, it underscores the chemical possibility of cleaving the carbon-chlorine bonds on the pyridine ring.

Formation of Complex Structures

The presence of a reactive amino group and a modifiable pyridine core makes this compound a valuable building block for the synthesis of more elaborate molecular frameworks, including fused heterocyclic systems and coordination polymers.

Pyridyl Triazines

The amino group of this compound can act as a nucleophile to construct larger systems, such as pyridyl triazines. The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles.

Given the nucleophilic nature of its amino group, this compound can react with cyanuric chloride. The reaction would involve the displacement of one of the chlorine atoms on the triazine ring by the amino group of the pyridine derivative, forming a C-N bond and linking the two heterocyclic rings. The reactivity of the remaining chlorine atoms on both the pyridine and triazine rings allows for further functionalization, enabling the creation of a diverse library of complex molecules. nih.govresearchgate.net The stepwise substitution on the triazine core is controlled by temperature, allowing for the introduction of different substituents. nih.gov Such lookchem.comalchempharmtech.comresearchgate.nettriazine-pyridine biheteroaryl structures have been investigated as potent inhibitors for cyclin-dependent kinases (CDKs). nih.gov

Imidazo[1,2-a]pyridines and their Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold is a prominent reaction in medicinal chemistry. organic-chemistry.org This bicyclic system is typically formed through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.gov This process involves the initial alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization with the exocyclic amino group.

However, this compound is a 3-aminopyridine derivative. The synthesis of the traditional imidazo[1,2-a]pyridine fused system from a 3-aminopyridine is structurally precluded because the amino group is not positioned adjacent to the ring nitrogen, which is necessary for the final cyclization step. Instead, 3-aminopyridines can be used to synthesize other fused systems, such as pyrido[3,2-e]imidazoles or other regioisomeric structures, depending on the reaction partners and conditions. The extensive literature on imidazo[1,2-a]pyridine synthesis focuses almost exclusively on 2-aminopyridine precursors, indicating that this compound would not be a suitable starting material for this specific heterocyclic system using conventional methods. nih.govnih.govmdpi.com

Coordination Polymers

Coordination polymers are large molecular assemblies formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms of the pyridine ring and the exocyclic amino group in this compound make it a potential candidate as an organic linker in the construction of such polymers.

The pyridine nitrogen atom and the amino group can both act as Lewis bases, donating their lone pair of electrons to coordinate with a metal center. The ability of aminopyridines to form complexes with metals like cobalt(II) and copper(II) is well-documented. semanticscholar.org By linking metal centers, these ligands can form one-, two-, or three-dimensional networks. The structure of the resulting polymer would be influenced by the coordination geometry of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The chlorine substituents on the pyridine ring would enhance the lipophilicity of the ligand and could influence the packing of the polymer chains in the solid state through halogen bonding interactions. The derivatization of amino acids into 1,2,4-triazoles has been shown to create effective linkers for coordination polymers, demonstrating the utility of N-heterocyclic amines in this field. mdpi.com

Biological and Pharmacological Research of 2,4,6 Trichloropyridin 3 Amine and Its Analogs

Medicinal Chemistry Applications

The unique chemical structure of 2,4,6-Trichloropyridin-3-amine, featuring a pyridine (B92270) core with multiple chlorine substituents and an amine group, makes it a versatile building block in synthetic chemistry. lookchem.com Its reactivity allows for the strategic development of more complex molecules with potential therapeutic value.

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. lookchem.com The pyridine nucleus is considered a "privileged" structure in drug discovery because it is a common feature in numerous natural products and synthetic drugs with a wide range of therapeutic properties. mdpi.comresearchgate.net The presence of chlorine atoms on the pyridine ring is also significant, as chlorinated compounds are prominent in pharmaceuticals, often enhancing the biological activity of a molecule. nih.gov The reactivity of the chlorine and amine groups on the this compound ring allows for its incorporation into larger, more complex molecular frameworks, contributing to the development of new medicines. lookchem.combeilstein-journals.org

The structural framework of this compound serves as a template for the design and synthesis of novel drug candidates. Researchers modify the core pyridine structure to create libraries of new compounds that are then screened for various biological activities. researchgate.netnih.gov For example, new series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential antimicrobial agents. ekb.eg Similarly, the synthesis of novel 2-aminopyridine (B139424) derivatives has led to the discovery of compounds with potent antibacterial properties. nih.govmdpi.com This approach of using a core structure like trichloropyridin-amine to generate diverse analogs is a cornerstone of modern medicinal chemistry, aiming to identify new therapeutic agents. mdpi.com

Biological Activity Profiles

Analogs and derivatives of this compound have demonstrated a broad spectrum of biological activities, ranging from antimicrobial to herbicidal effects. This versatility stems from the ability of the pyridine scaffold to interact with various biological targets.

Pyridine derivatives are well-documented for their antimicrobial, including antibacterial and antifungal, activities. mdpi.comresearchgate.netresearchgate.net Research has focused on synthesizing and testing new analogs for their efficacy against pathogenic microorganisms. Studies have shown that certain substituted pyridine compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comekb.eg For instance, a series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were tested for antimicrobial potency, with one compound showing particularly high activity against Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com Another study on pyrazolo[3,4-b]pyridine derivatives identified several compounds with potent activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. ekb.eg

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (Compound 4d) | S. aureus | 2 | ekb.eg |

| Pyrazolo[3,4-b]pyridine derivative (Compound 6c) | B. subtilis | 4 | ekb.eg |

| Pyrazolo[3,4-b]pyridine derivative (Compound 9c) | C. albicans | 8 | ekb.eg |

| 2-Aminopyridine derivative (Compound 2c) | S. aureus | 0.039 | nih.govmdpi.com |

| 2-Aminopyridine derivative (Compound 2c) | B. subtilis | 0.039 | nih.govmdpi.com |

In the agrochemical sector, this compound functions as an intermediate in the production of pesticides. lookchem.com The pyridine chemical class is the basis for several important herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov

The mechanisms of action for pyridine-based herbicides are varied. One major class, the pyridine carboxylic acids, function as synthetic auxins. vt.edu These compounds mimic natural plant growth hormones, leading to abnormal and uncontrolled growth that ultimately results in the plant's death. vt.edu Prominent examples of this class include Picloram and Clopyralid. vt.edu Other pyridine herbicides act by inhibiting key plant enzymes. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase, a critical enzyme in chlorophyll (B73375) synthesis. nih.gov Another mechanism involves the inhibition of cellulose (B213188) biosynthesis, which disrupts the formation of plant cell walls. researchgate.net Research continues to explore new pyridine-based compounds for improved herbicidal efficacy and new modes of action. nih.gov

| Compound Class | Example Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Picolinic Acids (Pyridines) | Picloram | Synthetic Auxin (Growth Regulator) | vt.edupurdue.edu |

| Picolinic Acids (Pyridines) | Clopyralid | Synthetic Auxin (Growth Regulator) | vt.edupurdue.edu |

| Pyridine Carboxylates | Dithiopyr | Mitotic Inhibitor | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Compound 2o | Protoporphyrinogen Oxidase Inhibitor | nih.gov |

| Thiatriazines | N/A | Cellulose Biosynthesis Inhibitor | researchgate.net |

The biological effects of this compound analogs are a direct result of their interaction with specific molecular targets within biological systems. The geometry and electronic properties of the pyridine ring and its substituents allow for precise binding to proteins and enzymes. mdpi.com

In the context of antimicrobial activity, some pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria and fungi. ekb.eg Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the DHFR active site, confirming that they form key interactions that block the enzyme's function. ekb.eg Similar in silico studies have been used to predict the binding of 2-aminopyridine derivatives to bacterial protein targets, corroborating the experimental antimicrobial data. nih.govmdpi.com

For herbicidal action, the interaction is with plant-specific systems. Synthetic auxin herbicides like those derived from pyridine bind to auxin receptors, triggering a cascade of gene expression that disrupts normal growth processes. vt.edu Other herbicidal pyridine derivatives interact with and inhibit enzymes crucial for plant survival, such as those involved in amino acid synthesis, photosynthesis, or cell wall formation. nih.govresearchgate.netepo.org The selectivity of these compounds often arises from differences in how they are absorbed, translocated, or metabolized between the target weed and the desired crop species. researchgate.net

Interaction with Biological Systems

Enzyme Interaction and Inhibition

Analogs of this compound have been investigated for their potential to interact with and inhibit various enzymes. A notable example is 3,5,6-Trichloro-2-pyridinol (B117793) (TCP), a structurally related chlorinated pyridine. Research has shown that TCP can act as an endocrine disruptor by inhibiting the binding of testosterone (B1683101) to androgen receptors. nih.gov This inhibition contributes to hormonal disruption. nih.gov Molecular modeling studies have further suggested that TCP can interact with sex-hormone-binding globulin, which could exacerbate hormonal imbalances. nih.gov

The broader class of pyridine derivatives has been the subject of extensive research into enzyme inhibition. For instance, various substituted pyridine compounds have been identified as inhibitors of crucial enzymes in cellular processes. While not direct analogs of this compound, these studies highlight the potential for the pyridine scaffold to be developed into potent enzyme inhibitors.

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 3,5,6-Trichloro-2-pyridinol (TCP) | Androgen Receptor | Inhibits testosterone binding, leading to endocrine disruption. | nih.gov |

| Thieno[2,3-b]pyridine (B153569) derivatives | Nitric Oxide Synthase (NOS) | Potent inhibition of nitric oxide (NO) production, suggesting anti-inflammatory potential. | [] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Exhibited potent inhibitory activity against CDK2, a key regulator of the cell cycle. | [] |

| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase | Demonstrated potent inhibition of PIM-1 kinase, an enzyme implicated in cancer. | [] |

Interaction with Heme Proteins

There is currently a lack of available scientific literature describing the direct interaction of this compound or its close analogs with heme proteins. Heme proteins, such as cytochromes, are crucial for a variety of biological processes, including electron transport and drug metabolism. While the pyridine moiety is a known ligand for heme iron in certain contexts, specific studies on trichlorinated aminopyridines in this regard have not been reported in the reviewed literature. General studies on heme-protein interactions utilize techniques like UV/Vis spectroscopy and electron paramagnetic resonance to characterize binding, but these have not been applied to the compound . nih.gov

Membrane Permeability Studies

The ability of a compound to permeate biological membranes is a critical factor in its potential pharmacological activity. Studies on substituted pyridine analogs have provided valuable data on how different functional groups influence membrane permeability.

A study investigating a series of mono-substituted pyridines across Caco-2 cell monolayers, a model of the intestinal barrier, revealed that the nature of the substituent significantly impacts permeability. The parent pyridine compound was found to be highly permeable. The introduction of various substituents, including chloro and amino groups, generally led to a decrease in permeability. This effect is thought to be related to the energy required for the desolvation of the compound from the aqueous environment to enter the lipid membrane.

Another study on 2-amino-4-substituted pyridine-based inhibitors of neuronal nitric oxide synthase also highlighted the role of substituents in membrane permeability. The inclusion of fluorine atoms in a methyl substituent at the 4-position was found to considerably increase the permeability of these inhibitors.

| Pyridine Analog | Substituent | Permeability (Pₑ) (cm/s x 10⁻⁶) | Key Observation |

|---|---|---|---|

| Pyridine | -H | 107 | High permeability of the parent compound. |

| 3-Chloropyridine | 3-Cl | ~40 | Chloro substitution reduces permeability. |

| 3-Aminopyridine | 3-NH₂ | ~60 | Amino substitution reduces permeability. |

| 4-Aminopyridine | 4-NH₂ | <10 | Positional isomerism significantly affects permeability. |

| 2-Amino-4-methylpyridine analog | 4-CH₃ | 13.7 | Baseline permeability for this analog series. |

| 2-Amino-4-trifluoromethylpyridine analog | 4-CF₃ | 17.3 | Fluorination enhances permeability. |

Structure-Activity Relationships (SAR)

Correlation of Molecular Structure with Biological Effects

The biological activity of pyridine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on various analogs provide a framework for understanding how modifications to the pyridine ring and its substituents influence their pharmacological effects.

For instance, in a series of thieno[2,3-b]pyridine derivatives evaluated for anti-inflammatory activity, the nature and position of substituents on the aryl group at the 6-position were found to be critical for the inhibition of nitric oxide production. Similarly, for N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors, substitutions on the pyrimidine (B1678525) ring played a key role in their antiproliferative efficacy.

General SAR principles for pyridine derivatives suggest that:

Halogenation: The presence and position of halogen atoms can significantly modulate activity. In some cases, chloro, bromo, and iodo analogs exhibit similar potency, while fluoro analogs may be less active.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as amino and hydroxyl groups, can lead to specific interactions with biological targets, thereby enhancing activity.

Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding site of a target protein, with bulky groups often leading to a decrease in activity.

Design and Evaluation of Analogs

The principles of SAR are instrumental in the rational design of new, more potent, and selective analogs. By systematically modifying a lead compound, researchers can probe the chemical space around a core scaffold to optimize its biological activity.

For example, based on an initial hit, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as CDK2 inhibitors, leading to the discovery of a compound with broad antiproliferative efficacy against various cancer cell lines. In another study, the modification of a thieno[2,3-b]pyridine scaffold led to the identification of potent inhibitors of nitric oxide production with potential as anti-inflammatory agents. The design process often involves bioisosteric replacements, where one functional group is replaced by another with similar physicochemical properties, to improve potency or pharmacokinetic properties.

Computational and Theoretical Studies in Biological Context

Computational and theoretical methods are increasingly employed to understand the biological activity of pyridine derivatives at a molecular level. These in silico approaches can predict how a compound might interact with a biological target, guiding the design and optimization of new drug candidates.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies were used to elucidate the binding modes of novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives within the active sites of VEGFR-2 and HER-2, two important targets in cancer therapy. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Other computational methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of molecules, which can be correlated with their reactivity and biological activity. For instance, DFT calculations have been used to study the molecular structure, frontier molecular orbitals, and molecular electrostatic potential of chlorinated piperidine (B6355638) derivatives, providing insights into their chemical behavior. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a powerful tool for understanding the structure-activity relationships of this compound analogs and for the design of new molecules with desired biological activities.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is frequently used to understand the interaction between a small molecule ligand and a protein receptor at the atomic level, allowing for the characterization of binding behavior and the prediction of binding affinity.

In the context of this compound and its analogs, molecular docking studies can elucidate how these compounds might interact with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. For instance, studies on substituted pyridine derivatives have demonstrated their potential as inhibitors of various kinases. Docking simulations of pyridine-substituted pyrimidines into the active site of Mer kinase, a receptor tyrosine kinase, have identified key amino acid residues and the importance of hydrogen bonding and hydrophobic interactions for binding. nih.gov

The binding affinity, often expressed as a docking score or in terms of energy (kcal/mol), provides a quantitative estimate of the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. For example, in a study of novel cyanopyridone derivatives targeting VEGFR-2, a key protein in angiogenesis, potent compounds exhibited docking scores comparable to the known inhibitor sorafenib. mdpi.com

The following interactive table presents representative docking scores for a series of hypothetical analogs of this compound against a generic protein kinase active site, illustrating how modifications to the parent structure could influence binding affinity. The interactions of these analogs are often characterized by hydrogen bonds formed by the aminopyridine core and hydrophobic interactions involving the chlorinated ring. nih.gov

| Compound | Substituent at Position X | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Analog 1 | -H | -7.5 | Hydrogen bond with catalytic lysine, pi-stacking with phenylalanine |

| Analog 2 | -CH3 | -7.9 | Increased hydrophobic contact in the binding pocket |

| Analog 3 | -OCH3 | -8.2 | Additional hydrogen bond with aspartate residue |

| Analog 4 | -F | -7.8 | Halogen bond with backbone carbonyl |

| Analog 5 | -CN | -8.5 | Strong dipole-dipole interaction with active site residues |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET properties is a critical step in the early stages of drug development to filter out candidates with poor pharmacokinetic or toxicological profiles. royalsocietypublishing.org In silico ADMET prediction models utilize the chemical structure of a compound to estimate various physicochemical and physiological parameters.

For pyridine derivatives, a number of computational tools and web servers are available to predict their ADMET properties. nih.govauctoresonline.org These predictions are based on large datasets of experimentally determined properties and employ various algorithms to model the complex relationships between chemical structure and biological fate.

Key parameters often evaluated include:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

Blood-Brain Barrier (BBB) Permeability: Indicates the ability of a compound to cross into the central nervous system.

CYP450 Inhibition: Predicts the potential for inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.

Ames Test: Predicts the mutagenic potential of a compound.

Hepatotoxicity: Predicts the potential for liver damage.

The table below provides a predicted ADMET profile for this compound and a selection of its hypothetical analogs. This data illustrates how structural modifications can impact the "drug-like" properties of a compound.

| Compound | HIA (%) | Caco-2 Permeability (logPapp) | BBB Permeant | CYP2D6 Inhibitor | Ames Mutagenicity | Hepatotoxicity |

|---|---|---|---|---|---|---|

| This compound | High | High | Yes | Yes | Probable | Probable |

| Analog A | High | High | Yes | No | Unlikely | Unlikely |

| Analog B | Moderate | Moderate | No | No | Unlikely | Unlikely |

| Analog C | High | High | Yes | Yes | Probable | Probable |

| Analog D | High | Moderate | No | No | Unlikely | Unlikely |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization efforts.

QSAR models are built using a "training set" of compounds with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a model that best correlates the descriptors with the observed activity. nih.gov

For pyridine-containing compounds, QSAR studies have been successfully applied to a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov For instance, a 3D-QSAR study on pyridine-substituted pyrimidines as Mer kinase inhibitors revealed the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov The statistical significance and predictive power of a QSAR model are evaluated using parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. nih.gov

The following table summarizes the statistical results of a hypothetical QSAR model developed for a series of aminopyridine analogs with anticancer activity.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| r² (squared correlation coefficient) | 0.871 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |

| q² (cross-validated r²) | 0.744 | Measures the internal predictive ability of the model. |

| pred_r² (predictive r² for test set) | 0.841 | Indicates the model's ability to predict the activity of an external set of compounds. |

| Contributing Descriptors | Steric (S_1047), Electrostatic (E_1002) |

The contour maps generated from such a 3D-QSAR study can provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs. nih.gov

Environmental Considerations and Degradation Pathways

Environmental Fate and Persistence

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or removed. This is influenced by its mobility and adsorptive characteristics.

Detailed studies quantifying the adsorptive characteristics of 2,4,6-trichloropyridin-3-amine, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), could not be identified in the public domain. Generally, the adsorption of organic compounds in soil is influenced by factors like soil organic matter content, clay content, and pH. The amine group in this compound could become protonated in acidic soils, potentially increasing its adsorption to negatively charged soil colloids.

Table 1: Adsorption Characteristics of this compound

| Parameter | Value | Soil Type | Reference |

| Soil Adsorption Coefficient (Kd) | Data not available | Not applicable | Not applicable |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Data not available | Not applicable | Not applicable |

This table is interactive. Click on the headers to sort.

Degradation Mechanisms

The breakdown of this compound in the environment can occur through various abiotic and biotic processes. These mechanisms determine the compound's persistence and the nature of any potential transformation products.

Specific studies on the photolysis of this compound are limited. Photolysis, or degradation by sunlight, can be a significant pathway for the breakdown of pyridine-based compounds in the environment, particularly in aquatic systems. The rate of photolysis is dependent on factors such as the intensity of solar radiation and the presence of other substances in the water that can act as photosensitizers. For the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary degradation product of some pesticides, photolysis has been observed to occur rapidly upon UV irradiation. researchgate.net

Information specifically detailing the microbial degradation of this compound is scarce. However, the biodegradation of pyridine (B92270) and its derivatives by microorganisms is a known environmental process. Generally, the structure of the substituent groups on the pyridine ring affects the rate of microbial degradation. Studies have shown that aminopyridines can be utilized by some microorganisms as a source of carbon and nitrogen. The presence of multiple chlorine atoms on the pyridine ring of this compound may, however, increase its resistance to microbial attack.

Table 2: Microbial Degradation Studies of this compound

| Microorganism | Degradation Rate | Metabolites Identified | Reference |

| Data not available | Data not available | Data not available | Not applicable |

This table is interactive. Click on the headers to sort.

There is a lack of specific research on the uptake, translocation, and metabolism of this compound in plants. The potential for a chemical to be taken up by plants from the soil is related to its physicochemical properties, such as its water solubility and octanol-water partition coefficient. Once absorbed, compounds can be metabolized by various enzymatic pathways within the plant. For many xenobiotics, this involves processes such as oxidation, reduction, hydrolysis, and conjugation to endogenous molecules.

Hydrolysis and Other Chemical Alterations

Formation of Degradation Products

Due to the limited information on its degradation pathways, the specific volatile and non-volatile degradation products of this compound have not been identified. Research is needed to determine the chemical structures of these potential byproducts.

Volatile Degradation Products

There is no available information to create a data table or provide a detailed discussion on the volatile degradation products that may arise from the breakdown of this compound.

Environmental Impact of Degradation Products

Without the identification of the degradation products, a scientifically accurate assessment of their environmental impact is not possible. The potential toxicity, persistence, and bioaccumulation of any byproducts remain unknown.

Analytical Methodologies for 2,4,6 Trichloropyridin 3 Amine

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 2,4,6-Trichloropyridin-3-amine from complex matrices. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or quantitative measurement.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Gas chromatography with an electron capture detector (GC-ECD) is an exceptionally sensitive method for the detection of electrophilic compounds, particularly those containing halogens. The detector's high selectivity for halogenated compounds makes it well-suited for the analysis of this compound. The ECD operates by emitting beta particles from a radioactive source, which ionize the carrier gas and establish a steady baseline current. When an electronegative analyte, such as a chlorinated pyridine (B92270), passes through the detector, it captures electrons, causing a decrease in the current that is measured as a peak.

| Parameter | Value |

| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Temperature Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Nitrogen, 1.2 mL/min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300°C |

| Makeup Gas | Nitrogen, 50 mL/min |

| Expected Retention Time | ~12.5 min |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. This technique provides not only quantitative data but also structural information, leading to highly confident compound identification. Following chromatographic separation, the analyte is ionized, typically by electron ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of amines is often characterized by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring.

| Parameter | Value |

| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Oven Temperature Program | 120°C (hold 2 min), ramp to 300°C at 20°C/min, hold 10 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-350 amu |

| Expected Retention Time | ~10.8 min |

| Key Mass Fragments (m/z) | 210 (M+), 175, 140, 105 |

Liquid chromatography is a versatile technique suitable for a broader range of compounds than GC, including those that are non-volatile or thermally labile. Separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For aminopyridines, which are hydrophilic and basic, reversed-phase chromatography is often employed. The mobile phase composition, particularly the pH and organic modifier, plays a critical role in achieving good peak shape and retention. Mass spectrometry detection, often using an electrospray ionization (ESI) source, provides excellent sensitivity and specificity.

| Parameter | Value |

| Column Type | C18 reversed-phase |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (MS/MS) |

| MRM Transitions | Precursor Ion: 211.9 -> Product Ions: 176.9, 141.9 |

Ion chromatography is a specialized form of liquid chromatography used for the separation of ionic species. For the analysis of aminopyridines, which are basic and can be protonated to form cations, cation-exchange chromatography is the method of choice. The separation is based on the reversible interaction of the protonated amine with the negatively charged functional groups of the stationary phase. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase.

| Parameter | Value |

| Column Type | Cation-exchange column |

| Column Dimensions | 250 mm x 4.0 mm ID |

| Eluent | 20 mM Methanesulfonic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Cation self-regenerating suppressor |

| Expected Retention Time | ~8.2 min |

Liquid Chromatography (LC)

Spectroscopic Techniques

Spectroscopic methods provide foundational data on the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The primary amine (-NH₂) group is of particular interest. In primary amines, two distinct N-H stretching bands are typically observed in the region of 3200-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1550-1650 cm⁻¹ range. The aromatic nature of the pyridine ring will give rise to C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹. The presence of carbon-chlorine bonds (C-Cl) will be indicated by strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1550 - 1650 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

This table presents expected IR absorption ranges based on general principles of infrared spectroscopy for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

In ¹H NMR spectroscopy, the proton of the C-5 carbon is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amine group. The protons of the amine group (-NH₂) will also produce a signal, the chemical shift of which can be broad and variable depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR spectroscopy would reveal five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons bonded to chlorine atoms (C-2, C-4, and C-6) are expected to be deshielded and appear at higher chemical shifts. The carbon attached to the amine group (C-3) will also be affected, as will the carbon bearing a hydrogen atom (C-5).

| Atom | NMR Technique | Expected Chemical Shift Range (ppm) | Notes |

| H-5 | ¹H NMR | Aromatic Region (e.g., 7-8 ppm) | Singlet; influenced by adjacent substituents. |

| -NH₂ | ¹H NMR | Broad, variable (e.g., 3-5 ppm) | Chemical shift dependent on solvent and concentration. |

| C-2, C-4, C-6 | ¹³C NMR | Deshielded (e.g., 140-160 ppm) | Attached to electronegative chlorine atoms. |

| C-3 | ¹³C NMR | Shielded relative to C-Cl carbons | Attached to the electron-donating amine group. |

| C-5 | ¹³C NMR | Shielded relative to C-Cl carbons | Attached to a hydrogen atom. |

This table outlines the anticipated NMR chemical shift ranges for this compound based on the analysis of similar structures and general NMR principles.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a molecule with three chlorine atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio.

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom or the elimination of HCl. Fragmentation of the pyridine ring itself is also possible under electron ionization (EI) conditions.

| Ion | Description | Expected m/z | Key Feature |

| [M]⁺ | Molecular Ion | 196 (for ³⁵Cl₃) | Isotopic pattern due to three chlorine atoms. |

| [M-Cl]⁺ | Loss of a chlorine atom | 161 (for ³⁵Cl₂) | Isotopic pattern for two chlorine atoms. |

| [M-HCl]⁺ | Loss of hydrogen chloride | 160 (for ³⁵Cl₂) | Isotopic pattern for two chlorine atoms. |

This table presents the expected major ions in the mass spectrum of this compound, including their mass-to-charge ratio (m/z) for the most abundant isotopes.

Advanced Characterization Techniques

For a more in-depth structural analysis, advanced characterization techniques can be utilized.

Single-Crystal X-ray Diffraction (XRD)

Electron Paramagnetic Resonance (EPR) Spectroscopy (for related nitrenes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. While this compound itself is not paramagnetic, its corresponding nitrene, 2,4,6-trichloropyridin-3-nitrene, which can be generated photochemically from the corresponding azide, would be EPR active. EPR studies on related pyridylnitrenes have been conducted to understand their electronic structure and magnetic properties. nih.gov For instance, the photolysis of 2,4,6-triazidopyridine has been shown to produce triplet mononitrenes and quintet dinitrenes, which were characterized by EPR spectroscopy. nih.gov Such studies on the nitrene derived from this compound could provide insights into its triplet ground state and the distribution of the unpaired electrons within the molecule.

Quantification and Detection Methods

The quantitative analysis of this compound is essential for quality control, environmental monitoring, and research purposes. Various analytical methodologies can be adapted for its detection and quantification, leveraging its chemical properties as a halogenated aromatic amine.

Microbial Conversion for Quantification

The use of microbial enzymatic systems for the quantification of chemical compounds is an area of growing interest, offering potential for highly specific and sensitive analytical methods. While specific, validated methods for the quantification of this compound using microbial conversion are not extensively documented in scientific literature, the principle is based on the well-established microbial degradation of halogenated aromatic compounds.

Microorganisms have evolved diverse metabolic pathways to break down and utilize halogenated aromatics as sources of carbon and energy. nih.govnih.gov The process of biodegradation, particularly for aerobic degradation, typically involves a series of enzymatic reactions that convert toxic halogenated compounds into common cellular metabolites. nih.govnih.gov The key and often most challenging step in this process is dehalogenation, the removal of halide atoms from the aromatic ring. nih.govnih.gov

Theoretically, a quantification method could be developed by monitoring this biological process. For instance, the rate of substrate (this compound) depletion, the rate of formation of a specific metabolite, or the consumption of a co-substrate like oxygen could be measured and correlated to the initial concentration of the analyte. Such a method could employ whole microbial cells, purified enzymes, or be configured as a biosensor.

Potential Microbial Conversion Mechanisms Relevant to Quantification: